molecular formula C17H28ClNO2 B15190461 DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride CAS No. 87252-88-8

DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride

Cat. No.: B15190461
CAS No.: 87252-88-8
M. Wt: 313.9 g/mol
InChI Key: XVNHHKLFEROESP-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycines. Phenylglycines are non-proteinogenic amino acids that have a phenyl group attached to the alpha carbon of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-2-Phenylglycine with 6,6-dimethylheptyl alcohol in the presence of a suitable acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride involves its interaction with specific molecular targets. The phenylglycine moiety can interact with enzymes and receptors, modulating their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride is unique due to the presence of the 6,6-dimethylheptyl ester group, which imparts distinct physicochemical properties. This modification can enhance the compound’s solubility, stability, and bioavailability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

87252-88-8

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

IUPAC Name

6,6-dimethylheptyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)12-8-5-9-13-20-16(19)15(18)14-10-6-4-7-11-14;/h4,6-7,10-11,15H,5,8-9,12-13,18H2,1-3H3;1H

InChI Key

XVNHHKLFEROESP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCOC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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